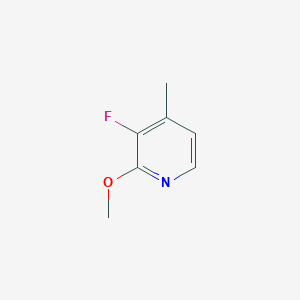

3-Fluoro-2-methoxy-4-methylpyridine

Description

Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy and methyl groups influence solubility and steric interactions .

Propriétés

IUPAC Name |

3-fluoro-2-methoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPRWSTHPQRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of 3-Fluoro-2-methoxy-4-methylpyridine may involve large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides or reduced pyridine derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a crucial intermediate in synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical transformations, making it valuable in developing new materials and pharmaceuticals .

2. Biology:

- Bioactive Molecule: Research has indicated that 3-Fluoro-2-methoxy-4-methylpyridine exhibits potential bioactivity, making it relevant for drug discovery efforts aimed at identifying new therapeutic agents .

- Mechanism of Action: The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing the compound to interact effectively with biological targets such as enzymes and receptors .

3. Medicine:

- Therapeutic Properties: Preliminary studies suggest that this compound may have applications in developing anti-inflammatory and anticancer agents. Its structural characteristics are conducive to modulating various biological pathways, which is critical for therapeutic efficacy .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Used as a building block in synthesizing complex compounds | Facilitates development of new materials |

| Biology | Investigated as a bioactive molecule | Potential for novel drug discovery |

| Medicine | Explored for anti-inflammatory and anticancer properties | May lead to new therapeutic agents |

Case Studies

Case Study 1: Anticancer Activity

Research has indicated that fluorinated pyridine derivatives similar to 3-Fluoro-2-methoxy-4-methylpyridine exhibit significant anticancer properties. For instance, studies on fluorinated nucleoside analogs have shown potent inhibition of cancer cell proliferation, suggesting that similar mechanisms may be explored for this compound .

Case Study 2: Antimicrobial Efficacy

Another area of investigation involves the antimicrobial properties of related compounds. Studies have shown that certain fluorinated pyridines demonstrate enhanced activity against resistant bacterial strains, indicating potential applications in treating infections caused by multi-drug resistant organisms .

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 3-Fluoro-2-methoxy-4-methylpyridine with key analogs identified in the evidence:

Key Differences and Implications

Substituent Effects on Reactivity :

- The presence of a methyl group at position 4 in 3-Fluoro-2-methoxy-4-methylpyridine enhances steric hindrance compared to analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine, which lacks bulky substituents. This may reduce nucleophilic substitution rates but improve stability in acidic environments .

- Iodine in 2-Fluoro-3-iodo-4-methoxypyridine introduces heavy-atom effects, making it useful in X-ray crystallography and radiopharmaceuticals, unlike the methylated target compound .

Biological Activity :

- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine exhibits kinase inhibitory activity due to the hydroxyl group enabling hydrogen bonding with target proteins, a feature absent in the methoxy-dominated target compound .

- The trifluoromethyl group in 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine increases lipophilicity, enhancing membrane permeability compared to the less hydrophobic target compound .

Synthetic Utility: 3-Fluoro-2-methoxy-4-methylpyridine’s methyl group may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 2-Fluoro-3-iodo-4-methoxypyridine is more suited for halogen-exchange reactions .

Activité Biologique

3-Fluoro-2-methoxy-4-methylpyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl substituent, which can significantly influence its interaction with biological targets.

The molecular structure of 3-Fluoro-2-methoxy-4-methylpyridine can be described as follows:

- Molecular Formula : C_7H_8FNO

- Molecular Weight : 155.14 g/mol

- Functional Groups :

- Fluorine (F) at the 3-position

- Methoxy (OCH₃) at the 2-position

- Methyl (CH₃) at the 4-position

These substitutions enhance the compound's lipophilicity and may improve its ability to penetrate biological membranes.

Inhibition of Kinases

Recent studies have indicated that derivatives of pyridine, including 3-Fluoro-2-methoxy-4-methylpyridine, exhibit inhibitory activity against various kinases. For instance, compounds derived from similar structures have been shown to inhibit p38α MAP kinase, which plays a crucial role in inflammatory responses. The introduction of specific substituents can enhance the potency of these inhibitors. For example, an optimized synthesis of related compounds resulted in a twofold increase in potency for certain enantiomers compared to their racemic mixtures .

Antimicrobial Activity

Pyridine derivatives have been explored for their antimicrobial properties. The presence of fluorine and methoxy groups in 3-Fluoro-2-methoxy-4-methylpyridine may contribute to enhanced activity against bacterial strains. Compounds with similar structures have demonstrated significant antifungal activity, suggesting that this compound could also possess similar properties .

Case Studies

-

Kinase Inhibition Study :

A study on pyridinylimidazole-type compounds revealed that modifications at the pyridine core could lead to significant improvements in kinase inhibition. The biological data indicated that the (S)-enantiomer of a related compound was more effective than its racemic counterpart in inhibiting TNF-α release, highlighting the importance of stereochemistry in biological activity . -

Antimicrobial Testing :

Research has shown that trifluoromethyl-pyridine derivatives exhibit higher fungicidal activity compared to other halogenated compounds. While specific data on 3-Fluoro-2-methoxy-4-methylpyridine is limited, its structural similarities suggest potential efficacy against fungal pathogens .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.